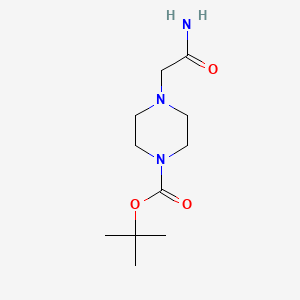

(4-Boc-piperazin-1-yl)-acetamide

説明

Historical Context and Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry

The journey of piperazine in medicine began in the early 20th century when it was introduced as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgchemeurope.com Its mode of action involves paralyzing the parasites, which allows the host to expel them easily. wikipedia.orgchemeurope.com This therapeutic application laid the groundwork for the extensive exploration of piperazine and its derivatives in drug discovery.

The piperazine ring is not naturally derived from plants of the Piper genus, such as the black pepper plant, but was named for its chemical similarity to piperidine (B6355638), a constituent of piperine. wikipedia.orgchemeurope.com The "az-" infix in "piperazine" signifies the additional nitrogen atom. wikipedia.org

Over the years, the piperazine scaffold has gained a prominent status in medicinal chemistry, being recognized as a "privileged scaffold". tandfonline.comnih.gov This is attributed to its versatile physicochemical properties, including its solubility, basicity, chemical reactivity, and conformational flexibility. tandfonline.comnih.gov These characteristics allow for the modulation of a drug's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The presence of two nitrogen atoms provides opportunities for structural modifications, enabling the synthesis of a diverse library of compounds with a wide range of biological activities. researchgate.net As a result, the piperazine moiety is a key structural component in numerous clinically approved drugs. thieme-connect.com

Overview of Piperazine Derivatives with Pharmacological Activities

The structural versatility of the piperazine ring has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.netwisdomlib.org These compounds have found applications in treating a multitude of diseases. researchgate.net

Substituted piperazines are integral to many notable drugs, including those with antiparasitic, antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, anticancer, and antiviral properties. wikipedia.orgwisdomlib.orgnih.gov For instance, derivatives such as clozapine (B1669256) (antipsychotic), vortioxetine (B1682262) (antidepressant), and buspirone (B1668070) (anxiolytic) highlight the impact of this scaffold on central nervous system disorders. nih.gov The insertion of a piperazine ring can significantly improve the pharmacokinetic properties of a drug molecule. tandfonline.com

The biological activity of piperazine derivatives can be finely tuned by modifying the substituents on the nitrogen atoms. wisdomlib.org This allows medicinal chemists to optimize the compound's affinity and specificity for its biological target. researchgate.net The widespread use of piperazine in drug discovery is a testament to its importance as a versatile building block for new therapeutic agents. nih.gov

Table 1: Examples of Pharmacological Activities of Piperazine Derivatives

| Pharmacological Activity | Examples of Drug Classes |

|---|---|

| Antipsychotic | Phenothiazines (e.g., Fluphenazine) taylorandfrancis.com |

| Antidepressant | Phenylpiperazines (e.g., Vortioxetine) nih.gov |

| Anxiolytic | Azapirones (e.g., Buspirone) nih.gov |

| Antihistamine | H1 receptor antagonists wisdomlib.org |

| Anticancer | Tyrosine kinase inhibitors taylorandfrancis.com |

| Antiviral | Protease inhibitors (e.g., Indinavir) researchgate.net |

| Antimicrobial | Fluoroquinolones (e.g., Ciprofloxacin) researchgate.net |

| Anti-inflammatory | Analgesics thieme-connect.com |

| Anthelmintic | Diethylcarbamazine wikipedia.org |

Role of Acetamide (B32628) Moiety in Chemical and Biological Systems

Acetamide derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.gov The amide bond is a key feature in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. patsnap.com This interaction is often crucial for the molecule's mechanism of action. patsnap.com

For example, N-substituted acetamides have demonstrated the ability to inhibit specific enzymes associated with various diseases. patsnap.com The acetamide moiety can also be used as a linker to connect different pharmacophores within a single molecule, leading to the development of hybrid drugs with improved therapeutic profiles. archivepp.com

Table 2: Biological Activities Associated with Acetamide Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Analgesic and Antipyretic | Pain and Fever Relief (e.g., Paracetamol) nih.gov |

| Anti-inflammatory | Inflammation nih.gov |

| Anticancer | Oncology nih.gov |

| Antimicrobial | Infectious Diseases nih.govontosight.ai |

| Anticonvulsant | Epilepsy nih.gov |

| Antioxidant | Oxidative Stress-related Diseases nih.govontosight.ai |

Introduction to Boc (tert-Butyloxycarbonyl) Protecting Group in Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a chemical reaction. This is achieved through the use of a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comjk-sci.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com This converts the reactive amine into a less reactive carbamate (B1207046), which is stable to a variety of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com The stability of the Boc group makes it an invaluable tool in complex synthetic sequences, such as peptide synthesis. springernature.comfiveable.me

A key advantage of the Boc group is its ease of removal. It is an acid-labile protecting group, meaning it can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgchemistrysteps.com This selective deprotection allows for the unmasking of the amine at the desired stage of the synthesis without affecting other functional groups in the molecule. total-synthesis.com

Research Justification for Investigating (4-Boc-piperazin-1-yl)-acetamide

The compound this compound is a useful research chemical. pharmaffiliates.com The investigation of this specific molecule is justified by the well-established roles of its constituent chemical moieties in medicinal chemistry and drug discovery. The piperazine scaffold is a proven pharmacophore present in a multitude of drugs with diverse therapeutic applications. tandfonline.comnih.gov The acetamide group is also a common feature in biologically active compounds, contributing to their pharmacological properties and drug-like characteristics. ontosight.ainih.gov

The presence of the Boc protecting group on one of the piperazine nitrogens makes this compound a valuable intermediate in organic synthesis. chemicalbook.com It allows for the selective functionalization of the unprotected nitrogen atom of the piperazine ring. Following the desired chemical transformations, the Boc group can be readily removed to reveal the second amino group, which can then be further modified. This synthetic flexibility enables the creation of a wide range of novel piperazine derivatives for biological evaluation.

Therefore, the study of this compound serves as a platform for the synthesis of new chemical entities with potential therapeutic applications. The combination of the pharmacologically relevant piperazine and acetamide motifs, coupled with the synthetic utility of the Boc protecting group, provides a strong rationale for its investigation in the context of drug discovery and development.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWRCNSWXLELKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590455 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-70-7 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Boc Piperazin 1 Yl Acetamide

Synthesis of the Piperazine (B1678402) Core

The piperazine ring is a prevalent structural motif in pharmaceuticals, valued for the physicochemical properties it imparts. researchgate.net Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies.

The formation of the piperazine ring can be achieved through several distinct synthetic strategies, often involving the cyclization of linear precursors. Common approaches include:

Cyclization of Diamine Precursors: A dominant strategy involves the use of 1,2-diamines which undergo cyclization reactions. nih.govresearchgate.net This can be accomplished through methods like intermolecular aza-Michael addition followed by intramolecular SN2 ring closure. nih.gov

Reduction of Diketopiperazines or Pyrazines: The piperazine ring can be formed by the reduction of more oxidized heterocyclic precursors like diketopiperazines or pyrazines. researchgate.netresearchgate.netnih.gov

Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metals to facilitate ring formation. Palladium-catalyzed cyclization of propargyl units with diamine components and gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates are notable examples. organic-chemistry.org Ruthenium catalysts have also been used for coupling diols and diamines to yield piperazines. organic-chemistry.org

From Ethanolamines: Industrial-scale synthesis of piperazine often utilizes ethanolamine (B43304), which is heated with ammonia (B1221849) under high pressure and temperature in the presence of a catalyst. chemicalbook.comgoogle.com

| Strategy | Description | Key Reactants | Reference |

|---|---|---|---|

| Cyclization of Diamines | Intramolecular or intermolecular reactions to form the six-membered ring. | 1,2-diamines, α,β-unsaturated esters | nih.govresearchgate.net |

| Reduction of Heterocycles | Reduction of oxidized precursors like diketopiperazines or pyrazines. | Diketopiperazines, Pyrazines | researchgate.netresearchgate.netnih.gov |

| Transition-Metal Catalysis | Catalytic cyclization reactions enabling complex substitutions. | Propargyl units, Diamines, Diols | organic-chemistry.org |

| Industrial Method | High-temperature, high-pressure reaction of ethanolamine and ammonia. | Ethanolamine, Ammonia | chemicalbook.comgoogle.com |

Common precursors and intermediates include:

Ethanolamines: Mono-, di-, and triethanolamines are key starting materials for large-scale piperazine production. google.com

1,2-Diamines: These are fundamental building blocks for many cyclization strategies. nih.govresearchgate.net They can be derived from optically pure amino acids, allowing for the synthesis of chiral piperazines. nih.gov

Amino Acids: Natural and unnatural amino acids serve as versatile starting materials, which can be converted into key intermediates like 1,2-diamines or β-ketoesters en route to substituted piperazines. nih.govresearchgate.net

Diethanolamine: This compound can be used as a starting material in a three-step synthesis involving chlorination, Boc protection, and finally, aminolysis cyclization to form N-Boc piperazine. google.com

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comnih.gov Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses. total-synthesis.comnih.gov For a molecule like piperazine with two secondary amine groups, the selective introduction of a single Boc group to produce 1-Boc-piperazine is a critical step for subsequent functionalization. chemicalbook.communi.cz

The standard method for N-Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com The mechanism proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride (B1165640). commonorganicchemistry.com

The reaction can be performed with or without a base.

Without Base: The amine attacks the Boc₂O, forming a protonated carbamate (B1207046) intermediate. The displaced tert-butyl carbonate anion then acts as a base to deprotonate the intermediate. commonorganicchemistry.com This tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion. commonorganicchemistry.com

With Base: In the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), the base deprotonates the protonated intermediate. commonorganicchemistry.comrsc.org The use of a catalyst like DMAP significantly increases the reactivity of Boc₂O. rsc.org

The key mechanistic step is the breakdown of the unstable carbonate leaving group, which liberates CO₂, providing a strong thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com

While Boc protection can proceed without a catalyst, various catalytic systems have been developed to improve efficiency, reduce reaction times, and enable the protection of less reactive amines. researchgate.net These methods are often milder and more chemoselective.

Several classes of catalysts have been proven effective:

Lewis Acids: Catalytic amounts of Lewis acids such as Zirconium(IV) chloride (ZrCl₄), Lithium perchlorate (B79767) (LiClO₄), and yttria-zirconia have been shown to efficiently promote N-Boc protection. researchgate.netacs.orgsemanticscholar.org

Iodine: Molecular iodine has been reported as a highly efficient and practical catalyst for the N-tert-butoxycarbonylation of a wide range of amines under solvent-free conditions at room temperature. acs.org

Heterogeneous Catalysts: To simplify purification, solid-supported catalysts have been developed. These include silica-supported perchloric acid (HClO₄–SiO₂) and sulfonic-acid-functionalized silica (B1680970), which are reusable and allow for clean reaction profiles. organic-chemistry.org

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| ZrCl₄ | 10 mol%, Acetonitrile (B52724), Room Temp. | High yields, very short reaction times. | researchgate.net |

| Molecular Iodine (I₂) | 10 mol%, Solvent-free, Room Temp. | Efficient, practical, chemoselective. | acs.org |

| Yttria-Zirconia | 20 wt%, Acetonitrile, Room Temp. | Heterogeneous, reusable, mild conditions. | semanticscholar.org |

| HClO₄–SiO₂ | Solvent-free, Room Temp. | Highly efficient, inexpensive, reusable. | organic-chemistry.org |

| Copper(II) tetrafluoroborate | Solvent-free, Room Temp. | Highly efficient, novel application. | nih.gov |

The choice of solvent can have a significant impact on the rate and selectivity of N-Boc protection. While a variety of solvents can be used, certain media offer distinct advantages.

Alcoholic Solvents: It has been observed that alcoholic solvents like methanol (B129727) can greatly enhance the rate of Boc protection, particularly for less nucleophilic aromatic amines, without the need for a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding, acting as a bridge between the amine and the Boc anhydride. wuxibiology.com Thermal deprotection of N-Boc groups has also been shown to be efficient in solvents like methanol and trifluoroethanol (TFE). acs.org

Aqueous Media: In a move towards "greener" chemistry, water has been successfully employed as a solvent for N-tert-butoxycarbonylation. nih.gov These catalyst-free conditions are highly chemoselective, affording mono-N-Boc protected products in short reaction times without the formation of common side products like isocyanates or ureas. nih.govorganic-chemistry.org

Solvent-Free Conditions: Several catalytic methods, notably those using iodine or heterogeneous catalysts, are effective under solvent-free conditions. researchgate.netacs.orgorganic-chemistry.orgumich.edu This approach minimizes waste and simplifies product work-up, aligning with the principles of green chemistry.

Chemoselectivity in Boc Protection

Piperazine possesses two secondary amine groups, and for the synthesis of (4-Boc-piperazin-1-yl)-acetamide, it is essential to selectively protect one of these amines to prevent di-acylation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. googleapis.com

The selective mono-Boc protection of piperazine can be challenging as the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride) can lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted piperazine. chemicalbook.comgoogle.com To enhance the chemoselectivity towards mono-protection, several strategies have been developed. One common method involves reacting piperazine with Boc anhydride in a controlled manner, often at low temperatures. rsc.org Another approach is to use piperazine monohydrochloride, which effectively protonates one of the nitrogen atoms, rendering it less nucleophilic and directing the Boc protection to the free amine. stackexchange.communi.cz The use of specific solvent systems and reaction times can also influence the product distribution. rsc.org For instance, performing the reaction in methanol and allowing it to proceed overnight can yield a mixture where mono-Boc piperazine is the major product. rsc.org

Innovative approaches for the synthesis of N-Boc piperazine have also been explored, such as a three-step synthesis starting from diethanolamine, which involves chlorination, Boc protection, and subsequent aminolysis and cyclization. google.com This method is reported to have high yield and purity, making it suitable for industrial production. google.com

Formation of the Acetamide (B32628) Linkage

The formation of the acetamide linkage is a critical step in the synthesis of this compound. This involves the reaction of the free secondary amine of N-Boc-piperazine with an acetylating agent.

Amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. In the context of synthesizing this compound, the most relevant reaction is the acylation of the secondary amine of N-Boc-piperazine. This can be achieved by reacting it with a suitable acetylating agent, such as acetyl chloride or acetic anhydride. nih.gov The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acetylating agent, leading to the formation of the amide bond and a byproduct (e.g., HCl or acetic acid). nih.gov The piperazine ring and the amide bond are common structural motifs in biologically active compounds, often participating in crucial interactions with biological targets. ontosight.ai

To facilitate the amide bond formation and improve reaction efficiency, various coupling reagents can be employed. These reagents activate the carboxylic acid (in this case, acetic acid or a derivative) to make it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium (B103445) and aminium salts like BOP, PyBOP, HBTU, and HATU. peptide.combachem.comresearchgate.net

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral centers are present. nih.govpeptide.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, and may require the presence of a base, like triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize any acid generated during the reaction. nih.govnih.gov

The synthesis of this compound is inherently a sequential process. The first key step is the mono-protection of piperazine with the Boc group. chemicalbook.comnih.gov Once N-Boc-piperazine is successfully synthesized and purified, the second step is the acylation of the remaining free amine to form the acetamide linkage. nih.gov

One reported strategy involves the reaction of aniline (B41778) with bromoacetyl bromide to form an intermediate, which is then reacted with N-Boc-piperazine. researchgate.net The resulting Boc-protected piperazine-based acetanilide (B955) is then deprotected to yield the final product. researchgate.net Another approach involves the direct reaction of N-Boc-piperazine with an activated acetyl derivative, often facilitated by a coupling reagent. nih.gov The order of these steps is crucial for the successful synthesis of the target molecule.

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Purification and characterization are essential to ensure the identity and purity of the synthesized compounds at each stage of the synthesis.

Thin-layer chromatography (TLC) is a rapid and effective technique used to monitor the progress of a reaction. nih.govunodc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. unodc.org The retention factor (Rf) values of the spots provide an indication of the polarity of the compounds.

Column chromatography is a widely used method for the purification of synthetic intermediates and the final product. nih.govrsc.orgrsc.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (a solvent or a mixture of solvents) is passed through the column. rsc.orgnih.gov By carefully selecting the eluent system, it is possible to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. nih.govrsc.org For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent for the purification of Boc-protected compounds. rsc.org Flash chromatography, a variation of column chromatography that uses pressure to speed up the elution process, is also commonly employed. rsc.org

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group of the Boc protector will exhibit a characteristic sharp singlet integrating to nine protons. The protons on the piperazine ring will appear as two sets of multiplets, corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. The methylene protons of the acetamide side chain will typically appear as a singlet. The amide protons (-NH₂) would be expected to show a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments. Key signals would include those for the carbonyl carbons of the Boc group and the amide, the quaternary and methyl carbons of the tert-butyl group, and the distinct methylene carbons of the piperazine ring and the acetamide side chain.

Based on data from analogous structures, the predicted chemical shifts are detailed in the tables below. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.0 | br s | 1H | Amide (-NH) |

| ~6.5 - 6.3 | br s | 1H | Amide (-NH) |

| ~3.45 | t | 4H | Piperazine (-CH₂-N-Boc) |

| ~3.10 | s | 2H | Acetyl (-CH₂-C=O) |

| ~2.40 | t | 4H | Piperazine (-CH₂-N-CH₂-C=O) |

| 1.46 | s | 9H | Boc (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~172.5 | Amide Carbonyl (C=O) |

| ~154.7 | Boc Carbonyl (C=O) |

| ~80.0 | Boc Quaternary Carbon (-C(CH₃)₃) |

| ~61.5 | Acetyl Methylene (-CH₂-) |

| ~53.0 | Piperazine Methylene (-CH₂-N-CH₂-C=O) |

| ~43.5 | Piperazine Methylene (-CH₂-N-Boc) |

| 28.4 | Boc Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands. A strong absorption band around 1690-1650 cm⁻¹ would correspond to the C=O stretching of the amide, while the Boc carbonyl would appear at a slightly higher wavenumber, typically around 1700-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would be visible as two bands in the region of 3350-3180 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 and ~3180 | N-H Stretch | Primary Amide (-NH₂) |

| ~2975, ~2850 | C-H Stretch | Alkyl groups |

| ~1690 | C=O Stretch | Boc group |

| ~1660 | C=O Stretch | Amide (Amide I band) |

| ~1620 | N-H Bend | Primary Amide (Amide II band) |

| ~1420 | C-N Stretch | Piperazine ring |

| ~1170 | C-O Stretch | Boc group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight. For this compound (Molecular Formula: C₁₁H₂₁N₃O₃, Molecular Weight: 243.31 g/mol ), electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.3. Another common adduct would be the sodium adduct [M+Na]⁺. Fragmentation would likely involve the loss of the Boc group (100 Da) or the tert-butyl group (57 Da). researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 244.3 | [M+H]⁺ |

| 266.3 | [M+Na]⁺ |

| 188.3 | [M - C₄H₈ + H]⁺ |

| 144.3 | [M - Boc + H]⁺ |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing the percentage of each element (carbon, hydrogen, nitrogen, etc.) present. This data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound, with the molecular formula C₁₁H₂₁N₃O₃, the theoretical elemental composition can be precisely calculated.

Table 5: Calculated Elemental Analysis for C₁₁H₂₁N₃O₃

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 54.30 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 8.70 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.27 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.73 |

| Total | 243.307 | 100.00 |

Experimental values obtained from a synthesized and purified sample should align closely with these calculated percentages to confirm the structural integrity of the compound.

Chemical Reactivity and Derivatization of 4 Boc Piperazin 1 Yl Acetamide

Reactions Involving the Boc Protecting Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies for the N-Boc Group

The removal of the N-Boc group from (4-Boc-piperazin-1-yl)-acetamide is a critical step in the synthesis of many piperazine-containing compounds. This deprotection is typically achieved under acidic conditions.

Commonly employed reagents and conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): TFA, often used in a solution with a scavenger such as triisopropylsilane (B1312306) (TIS) and water, is a standard reagent for Boc removal. sigmaaldrich.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. reddit.com

Hydrochloric acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate (B1210297), is another effective method for Boc deprotection. jgtps.comnih.gov For instance, N-Boc piperazine (B1678402) derivatives have been deprotected using 6N HCl. jgtps.com

Other acidic conditions: Various other acids, including sulfuric acid and phosphoric acid, have also been reported for Boc deprotection. nih.gov Additionally, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective, sometimes accelerated by microwave assistance. researchgate.net

Lewis acids: Certain Lewis acids, such as bismuth(III) trichloride (B1173362) in a mixture of acetonitrile (B52724) and water, can also facilitate the removal of the Boc group. researchwithnj.com

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | DCM, room temperature | sigmaaldrich.comreddit.com |

| Hydrochloric acid (HCl) | Dioxane or ethyl acetate, 0°C to room temperature | jgtps.comnih.gov |

| Sulfuric acid | tert-Butyl acetate | nih.gov |

| Phosphoric acid | Aqueous solution | nih.gov |

| Bismuth(III) trichloride | Acetonitrile/water, 55°C | researchwithnj.com |

| Oxalyl chloride/methanol (B129727) | Room temperature | nih.gov |

Chemoselective Deprotection in the Presence of Other Functional Groups

A key challenge in organic synthesis is the selective removal of one protecting group in the presence of other sensitive functionalities. In the context of this compound, it is often necessary to deprotect the Boc group without affecting the acetamide (B32628) moiety or other functional groups that may be present in more complex derivatives.

Research has demonstrated that chemoselective deprotection of the N-Boc group is achievable. For example, bismuth(III) trichloride in a mixture of acetonitrile and water has been shown to selectively remove the N-Boc group in the presence of acid-labile groups like tert-butyl esters. researchwithnj.comresearchgate.net This method avoids the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine. researchwithnj.com Similarly, mild methods using oxalyl chloride in methanol have been developed for the selective deprotection of N-Boc groups in structurally diverse compounds. nih.gov The choice of deprotection conditions is crucial and must be tailored to the specific substrate to avoid unwanted side reactions. reddit.com

Mechanistic Studies of Boc Deprotection

The generally accepted mechanism for acid-catalyzed Boc deprotection involves several key steps. The process is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

In the case of thermolytic deprotection using fluorinated alcohols like HFIP, the solvent is believed to play a crucial role in facilitating the cleavage of the t-butylcarbamate group. researchgate.net Mechanistic studies on the deprotection of N-Boc piperidine (B6355638) have highlighted the importance of reaction monitoring to understand the process. nsf.gov

Reactions at the Acetamide Moiety

The acetamide moiety of this compound offers additional sites for chemical modification, allowing for further diversification of the molecular structure.

Modification of the Acetamide Nitrogen

While the acetamide nitrogen is generally less reactive than the free piperazine nitrogen, it can undergo certain reactions under specific conditions. However, direct modification of the acetamide nitrogen in this particular compound is not extensively documented in the provided search results. In broader contexts, acetamide nitrogens can participate in hydrogen bonding, which is a crucial interaction in biological systems. archivepp.com The development of piperazine acetamide derivatives as antidiabetic agents highlights the importance of the acetamide group in forming stable complexes with enzymes. nih.gov

Reactions at the Alpha-Carbon of the Acetamide

The carbon atom adjacent to the carbonyl group of the acetamide, known as the alpha-carbon, possesses a degree of acidity due to the electron-withdrawing effect of the carbonyl group. libretexts.orgsketchy.com This allows for deprotonation to form an enolate intermediate, which can then react with various electrophiles. sketchy.comyoutube.com

Reactions at the alpha-carbon of amides can include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Aldol-type reactions: The enolate can act as a nucleophile and attack carbonyl compounds in a manner analogous to the aldol (B89426) reaction. sketchy.com

Halogenation: The alpha-carbon can be halogenated under specific conditions. libretexts.org

While the general principles of alpha-carbon chemistry of amides are well-established, specific examples of such reactions on this compound itself were not detailed in the provided search results. However, the synthesis of piperazin-2-ones, which are structurally related, often involves reactions at the alpha-carbon. nih.gov The conformational flexibility of the acetamide linker has been shown to be important in the development of selective enzyme inhibitors. cnr.itrsc.org

Transformations of the Piperazine Ring System

Transformations of the piperazine ring in this compound primarily involve the deprotection of the Boc-protected nitrogen, followed by substitution reactions on the newly exposed amine.

The N-Boc protecting group is instrumental in synthetic strategies, allowing for selective functionalization of the piperazine scaffold. To achieve substitution at the nitrogen atom bearing the Boc group, this group must first be removed. Acidic conditions are typically employed for this deprotection step. For instance, treatment with 6N hydrochloric acid can effectively remove the Boc group, yielding the corresponding piperazin-1-yl-acetamide derivative with a free secondary amine. jgtps.com This deprotected intermediate is then amenable to a variety of substitution reactions.

Common derivatizations include N-alkylation, N-arylation, and the formation of Mannich bases, which are valuable for developing new compounds with potential pharmacological activities. jgtps.com

Table 1: Examples of Substitution Reactions on Deprotected Piperazine Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Mannich Base Formation | Aniline (B41778), Formalin, Ethanol, Reflux; followed by deprotection with 6N HCl | N-((piperazin-1-yl)methyl)benzenamine derivatives | jgtps.com |

| N-Alkylation | Alkyl halides or sulfonates | N-Alkyl piperazine derivatives | N/A |

| Reductive Amination | Aldehyde or ketone, Reducing agent | N-Alkyl piperazine derivatives | N/A |

| N-Arylation | Aryl halides (often activated heterocycles), Base | N-Aryl piperazine derivatives | N/A |

This table presents generalized reactions applicable to the deprotected form of this compound, based on established piperazine chemistry.

While substitutions on the nitrogen atom are more common, the piperazine ring itself can undergo modification under specific conditions, although this is less frequently desired. One notable reaction is ring fragmentation, which has been observed as a side reaction in studies involving the lithiation of N-Boc piperazine derivatives. whiterose.ac.uk

In research focused on the direct functionalization of the piperazine ring at the carbon atom (α-position), lithiation with organolithium reagents like s-BuLi is a key step. However, trapping the resulting lithiated intermediate with certain electrophiles can lead to ring fragmentation. whiterose.ac.uk For example, when N-Boc-N'-methyl piperazine was lithiated and then treated with methyl chloroformate, ring-fragmented side products were formed. whiterose.ac.uk This process is believed to occur through the attack of the distal nitrogen atom on the electrophile, initiating a cascade that results in the cleavage of the piperazine ring. whiterose.ac.uk

The stability and outcome of such reactions are highly dependent on the nature of the substituents on the piperazine nitrogens and the electrophile used. For instance, using sterically demanding protecting groups on the distal nitrogen has been shown to prevent these unwanted ring fragmentation events. whiterose.ac.uk

Applications in Medicinal Chemistry Research

Design and Synthesis of Derivatives

The (4-Boc-piperazin-1-yl)-acetamide core structure serves as a foundational element for the creation of a wide array of derivatives with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies on Piperazine (B1678402) Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The piperazine ring, a key component of this compound, is a well-established "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds. nih.gov

SAR studies on various piperazine derivatives have revealed key insights:

Substitution Patterns: The position and nature of substituents on the piperazine ring significantly impact the biological activity of the resulting compounds. nih.gov For instance, in a series of aryl acetamide (B32628) triazolopyridazines, the piperazine linker was found to be optimal for activity. nih.gov

Acyl Group Modification: The acetamide group itself can be modified to explore its effect on activity. In some cases, acetamide derivatives have shown improved potency over their urea (B33335) counterparts. nih.gov

Influence of Distal Groups: Modifications to other parts of the molecule, while keeping the piperazine acetamide moiety constant, have also been extensively studied. For example, in the development of anti-Cryptosporidium agents, substitutions on an aryl tail group demonstrated a preference for electron-withdrawing groups. nih.gov

The following table summarizes SAR findings for various piperazine derivatives:

| Compound Class | Key SAR Findings | Reference |

| Aryl Acetamide Triazolopyridazines | Piperazine linker is optimal; acetamide derivatives are more potent than ureas; electron-withdrawing groups on the aryl tail are preferred. | nih.gov |

| Pentacyclic Triterpene Derivatives | Incorporation of an acyl piperazine moiety at C-28 improves antitumor bioactivities. | nih.gov |

| Chalcone-dithiocarbamate Hybrids | Substituents on the piperazine unit are important for inhibitory activity against cancer cell lines. | nih.gov |

| Purine (B94841) Ribonucleoside Analogs | A 4-substituted piperazine at the N6 position of the purine ring exhibited good antitumor activity. | nih.gov |

Rational Design of Analogs for Specific Biological Targets

The principles of rational drug design are often applied to the this compound scaffold to create analogs that target specific biological entities with high affinity and selectivity. This approach involves leveraging knowledge of the three-dimensional structure of the target protein or understanding the key pharmacophoric features required for binding.

For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a rational design approach was used to tether secondary benzamide (B126) and sulfonamide moieties in a specific pharmacophoric proximity, leading to the discovery of potent inhibitors. researchgate.net Similarly, molecular modeling and docking studies have been employed to understand the interactions of piperazine-containing ligands with receptors like the histamine (B1213489) H3 and sigma-1 receptors, guiding the design of new dual-acting antagonists. acs.org

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. nih.govescholarship.org The this compound moiety is well-suited for combinatorial approaches due to the reactive nature of the unprotected nitrogen on the piperazine ring after deprotection of the Boc group.

Solid-phase and liquid-phase synthesis methods have been developed to create libraries of piperazine derivatives. mdpi.comnih.gov For example, a parallel synthesis approach has been used to generate piperazine-tethered thiazole (B1198619) compounds with antiplasmodial activity. mdpi.com These methods allow for the systematic variation of different building blocks attached to the piperazine core, enabling the exploration of a vast chemical space to identify hit compounds for further optimization.

Role as a Precursor in Drug Discovery

Beyond its use as a scaffold for creating derivatives, this compound and its parent structure, N-Boc-piperazine, play a crucial role as intermediates in the synthesis of more complex drug molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The Boc-protected piperazine moiety is a common feature in the synthesis of numerous approved drugs. The Boc group serves as a temporary protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen. This strategy is fundamental in the synthesis of various APIs.

For example, N-Boc-piperazine is a key intermediate in the synthesis of Avapritinib, a kinase inhibitor. mdpi.com The synthesis involves coupling N-Boc-piperazine with other heterocyclic fragments. Similarly, the synthesis of Vortioxetine (B1682262), an antidepressant, involves intermediates derived from Boc-piperazine. googleapis.com The use of Boc-protected piperazine intermediates simplifies the synthetic route and often leads to higher yields of the desired product.

Intermediate in Multi-Step Drug Synthesis

In complex, multi-step synthetic sequences, this compound or related Boc-protected piperazines can act as crucial intermediates. chemicalbook.com The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a free amine for subsequent transformations.

This stepwise approach is essential for building complex molecular architectures. For instance, in the synthesis of certain drug candidates, the piperazine nitrogen is first functionalized, and then the Boc group is removed to allow for further reactions at the newly deprotected nitrogen. This controlled, sequential functionalization is a cornerstone of modern organic synthesis and is frequently employed in the pharmaceutical industry. The development of multi-step continuous flow synthesis methods has further streamlined the production of complex molecules, where intermediates like Boc-protected piperazines play a vital role. researchgate.net

Molecular Modeling and Computational Studies in Drug Design

Molecular modeling and computational studies are indispensable tools in modern drug design, providing insights into the interactions between a ligand and its target receptor at the molecular level. These methods help in prioritizing compounds for synthesis, thus saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This helps in understanding the binding affinity and mode of action of a potential drug candidate.

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available research, studies on its derivatives highlight the utility of this scaffold. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which contain the core piperazin-acetamide structure, have been investigated for their anticancer potential. researchgate.netnih.govresearchgate.netnih.gov Molecular docking of these compounds into the active site of relevant protein targets revealed that specific derivatives exhibit good docking scores, suggesting strong binding affinity and potential as anticancer agents. researchgate.netnih.govresearchgate.netnih.gov In one such study, compounds 5 and 7 of the series demonstrated significant anticancer potency, which was rationalized by their docking scores within the target's binding pocket. researchgate.netnih.govresearchgate.netnih.gov

The insights from such studies underscore the importance of the piperazin-acetamide moiety as a scaffold that can be elaborated to achieve potent and selective inhibitors for various therapeutic targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity, which are crucial for understanding a molecule's behavior and its interactions with biological targets.

For piperazine derivatives, DFT calculations are employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.govbiomedres.us A smaller energy gap generally implies higher reactivity. biomedres.us

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic Piperazine Derivative A | -6.29 | -1.81 | 4.48 |

| Generic Piperazine Derivative B | -5.98 | -1.55 | 4.43 |

Note: The data in this table is illustrative of typical values obtained for piperazine derivatives from DFT calculations and does not represent the specific compound this compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can guide the design of more potent compounds.

QSAR studies have been successfully applied to various classes of piperazine derivatives. researchgate.netscispace.comnih.govresearchgate.net For example, 2D and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models have identified key descriptors, such as dipole moment and certain atomic-type counts, that influence the compounds' ability to inhibit serotonin (B10506) and noradrenaline reuptake. nih.gov Another study on piperazine and keto-piperazine derivatives as renin inhibitors developed a robust QSAR model with good predictive power (R² = 0.846), highlighting the importance of constitutional descriptors like the number of double bonds and oxygen atoms for biological activity. scispace.comresearchgate.net

While a specific QSAR model for this compound has not been reported, its structural features suggest that it could be a valuable component in the development of QSAR models for various therapeutic targets. The Boc-piperazine moiety can be systematically modified to generate a library of compounds for QSAR analysis, thereby elucidating the structural requirements for optimal activity.

| Activity (logIC50) | Equation | Statistical Parameters |

|---|---|---|

| Antihypertensive | 0.85(Descriptor A) - 0.42(Descriptor B) + 1.23*(Descriptor C) + 2.54 | R² = 0.91, Q² = 0.85 |

Note: This table presents a hypothetical QSAR model to illustrate the concept and does not represent an actual model for this compound.

In silico methods are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. These predictions help in identifying candidates with favorable pharmacokinetic profiles and a higher probability of success in clinical trials.

The "drug-likeness" of a molecule is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

For this compound, in silico predictions of its physicochemical properties can be readily calculated. These properties provide a preliminary assessment of its potential as a drug scaffold.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 243.31 g/mol | Yes (<500) |

| logP (Lipophilicity) | 0.3 | Yes (≤5) |

| Hydrogen Bond Donors | 1 | Yes (≤5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤10) |

Note: The data in this table is based on computational predictions for this compound.

The predicted properties of this compound suggest that it has a favorable starting point for the development of orally bioavailable drugs. Its molecular weight and logP are well within the desired range, and it meets all the criteria of Lipinski's Rule of Five. Further in silico studies on its derivatives can help in optimizing their ADMET profiles to enhance their therapeutic potential.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Sustainable Production

The growing emphasis on green chemistry is steering the development of more sustainable methods for the synthesis of valuable chemical intermediates. unibo.it For precursors to (4-Boc-piperazin-1-yl)-acetamide, such as N-Boc piperazine (B1678402), traditional synthesis methods are being replaced by more environmentally friendly processes. rsc.org A patented method, for instance, describes the synthesis of N-Boc piperazine from diethylaminoethanol through chlorination, Boc protection, and aminolysis cyclization, offering high yield and purity suitable for industrial production.

Future research is likely to focus on the application of flow chemistry and biocatalysis to the synthesis of this compound itself. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. nih.govmdpi.com The Kappe Laboratory, for example, has published extensively on the use of flow chemistry for various organic transformations. goflow.at Biocatalysis, the use of enzymes to catalyze chemical reactions, presents another green alternative, potentially enabling the synthesis of the target compound under mild conditions with high selectivity.

Exploration of New Derivatization Strategies

The inherent reactivity of the piperazine ring and the acetamide (B32628) group in this compound provides fertile ground for the exploration of new derivatization strategies. The piperazine moiety is a common scaffold in drug discovery due to its favorable pharmacokinetic properties. mdpi.com

Future research will likely involve the systematic derivatization of both the piperazine and acetamide moieties to create libraries of novel compounds for biological screening. nih.gov Strategies may include:

N-Alkylation and N-Arylation of the Piperazine Ring: Following the deprotection of the Boc group, the secondary amine of the piperazine ring can be readily functionalized through reactions such as reductive amination, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. mdpi.com This allows for the introduction of a wide range of substituents, which can modulate the compound's biological activity.

Modification of the Acetamide Group: The amide bond of the acetamide moiety can be hydrolyzed to the corresponding carboxylic acid, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid, which can then be coupled with various amines to generate a diverse set of amides. nih.govaccelachem.com Alternatively, the amide nitrogen can be functionalized to explore its impact on biological targets.

Application in Advanced Functional Materials Research

The rigid structure of the piperazine ring makes it an attractive component for the construction of advanced functional materials. A promising area of research is the incorporation of this compound and its derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Piperazine-functionalized MOFs have already demonstrated enhanced methane (B114726) storage capacity. nih.gov Future work could involve the use of deprotected this compound as a bifunctional linker, where the piperazine nitrogen atoms coordinate to metal centers and the acetamide group provides an additional functional handle for post-synthetic modification. This could lead to the development of MOFs with tailored properties for specific applications.

Development of this compound as a Tool for Chemical Biology

The piperazine scaffold is present in many biologically active compounds, and derivatives of this compound have shown promise as enzyme inhibitors. For instance, a derivative of this compound has been identified as an effective inhibitor of human carbonic anhydrase. This highlights the potential of the this compound scaffold in the design of chemical probes to study biological systems.

Future research in this area could focus on:

Design of Activity-Based Probes: By incorporating a reactive group onto the this compound scaffold, it may be possible to develop activity-based probes that can covalently label specific enzymes or receptors in a biological sample.

Development of Fluorescent Probes: Attaching a fluorophore to the scaffold could enable the visualization of biological processes and the localization of drug targets within cells.

Integration with Automation and High-Throughput Synthesis

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.gov These systems can significantly accelerate the synthesis and screening of new molecules.

The modular nature of this compound makes it an ideal candidate for inclusion in automated synthesis workflows. Following deprotection, the piperazine core can be readily diversified using a variety of building blocks. This approach would enable the rapid generation of large libraries of derivatives for high-throughput screening, facilitating the discovery of new compounds with desired properties.

Research Findings

| Research Area | Key Findings | Potential Future Applications |

| Sustainable Synthesis | Greener synthetic routes for the precursor N-Boc piperazine have been developed. rsc.org | Application of flow chemistry and biocatalysis for the direct synthesis of this compound. |

| Derivatization | The piperazine ring is a versatile scaffold for derivatization through N-alkylation and N-arylation. mdpi.com | Creation of diverse compound libraries for biological screening. |

| Advanced Materials | Piperazine-functionalized MOFs show enhanced gas storage properties. nih.gov | Use of this compound as a linker in functional materials. |

| Chemical Biology | A derivative has shown activity as a carbonic anhydrase inhibitor. | Development of activity-based and fluorescent probes for target identification and imaging. |

| Automation | Automated platforms are available for the high-throughput synthesis of piperazine-containing libraries. nih.gov | Rapid generation of derivative libraries for screening. |

Conclusion

Summary of Key Research Contributions

Research surrounding (4-Boc-piperazin-1-yl)-acetamide and its closely related analogues has primarily focused on its utility as a foundational scaffold for the development of novel bioactive compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine (B1678402) nitrogens allows for selective functionalization of the other nitrogen, while the acetamide (B32628) moiety provides a reactive handle for further chemical modifications.

One of the key areas of research has been the synthesis of various derivatives by modifying the acetamide group. For instance, the corresponding ester, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and hydrazide, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized. researchgate.net These studies not only confirm the reactivity of the core structure but also provide pathways to a broader range of functionalized piperazine derivatives. The crystal structures of these derivatives have been elucidated, providing valuable insights into their three-dimensional conformations. researchgate.net

Furthermore, the piperazine scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs. mdpi.com Research has extensively demonstrated that the incorporation of a piperazine ring can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Current time information in Bangalore, IN. This makes derivatives of this compound attractive for the design of new therapeutic agents.

Significance of this compound in Modern Chemical Research

The significance of this compound in contemporary chemical research lies in its role as a versatile building block for constructing complex molecules with desired biological activities. The piperazine moiety is a common feature in a multitude of bioactive compounds, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). ed.ac.ukrsc.org

Kinase inhibitors are a crucial class of drugs, with numerous approvals for the treatment of cancer and other diseases. ed.ac.uk The piperazine ring often serves as a key structural element in these inhibitors, contributing to their binding affinity and solubility. The synthesis of such inhibitors frequently involves the use of piperazine-containing intermediates like this compound.

In the burgeoning field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These bifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine scaffold has been increasingly incorporated into these linkers to enhance their properties, such as rigidity and solubility. rsc.org The acetamide group of this compound provides a convenient attachment point for constructing these complex linker systems.

The general synthetic utility of the parent compound, 1-Boc-piperazine, is well-documented. It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, including piperazinyl amides. chemicalbook.com The acetamide derivative builds upon this utility by providing a pre-functionalized starting material, streamlining the synthesis of more elaborate molecules.

Outlook on Future Scientific Impact

The future scientific impact of this compound is intrinsically linked to the continued advancement of drug discovery and medicinal chemistry. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the need for versatile and well-characterized building blocks will also increase.

The compound's role as a precursor to sophisticated molecular architectures, such as those found in kinase inhibitors and PROTACs, positions it at the forefront of innovative drug design. The development of novel synthetic methodologies utilizing this and related piperazine derivatives will likely lead to the discovery of new drug candidates for a range of diseases.

Furthermore, the exploration of new biological targets and therapeutic modalities will undoubtedly create new opportunities for the application of piperazine-containing compounds. The inherent "drug-like" properties of the piperazine scaffold ensure that its derivatives, including this compound, will remain valuable tools for medicinal chemists for the foreseeable future. The continued investigation into the structure-activity relationships of molecules derived from this scaffold will further solidify its importance in the development of next-generation medicines.

Q & A

Q. What are the implications of logP and solubility on the compound’s bioavailability in preclinical studies?

- Methodology : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. Correlate logP (predicted 1.8–2.2) with Caco-2 permeability assays. High logP (>3) may reduce aqueous solubility but enhance membrane penetration. Use nanoformulations (liposomes) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。